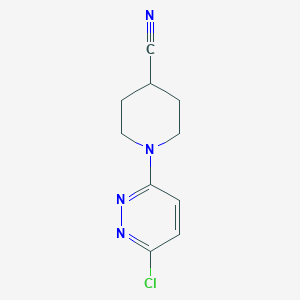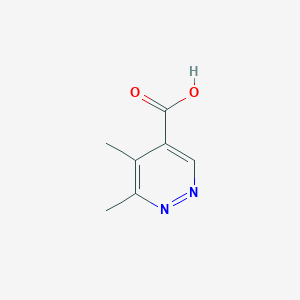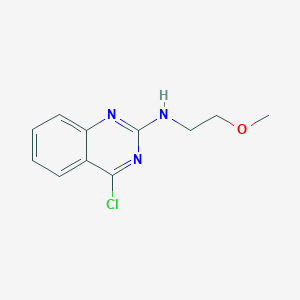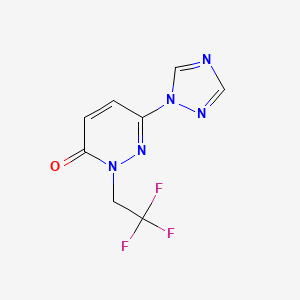
1-(6-Chloropyridazin-3-yl)piperidine-4-carbonitrile
Vue d'ensemble
Description
Molecular Structure Analysis
The compound “1-(6-Chloropyridazin-3-yl)piperidin-4-ol” has the empirical formula C9H12ClN3O and a molecular weight of 213.66 . The InChI string is 1S/C9H12ClN3O/c10-8-1-2-9(12-11-8)13-5-3-7(14)4-6-13/h1-2,7,14H,3-6H2 .
Physical And Chemical Properties Analysis
The compound “1-(6-Chloropyridazin-3-yl)piperidin-4-ol” is a solid . The compound “1-(6-chloropyridazin-3-yl)piperidine-4-carboxylic acid” has a melting point of 200 - 202°C .
Applications De Recherche Scientifique
Synthesis and Molecular Docking
A series of novel pyridine and fused pyridine derivatives have been synthesized, starting from compounds structurally related to 1-(6-Chloropyridazin-3-yl)piperidine-4-carbonitrile. These derivatives were subjected to in silico molecular docking screenings, revealing moderate to good binding energies towards target proteins, indicating potential as lead compounds for further development. The studies also showed antimicrobial and antioxidant activity for these newly prepared products (Flefel et al., 2018).
Antimicrobial Activity Screening
Another research focused on the synthesis of pyrimidine carbonitrile derivatives, including compounds similar to this compound. These compounds were evaluated for in vitro antimicrobial activity against different bacterial and fungal strains. The findings highlighted the potential of these compounds to induce bacterial cell membrane rupture and disintegration, supported by molecular docking studies (Bhat & Begum, 2021).
Structural and Electronic Properties
The structural and electronic properties of anticonvulsant drugs, including derivatives of this compound, were analyzed. Crystal structures solved by X-ray diffraction suggested a critical orientation for the piperidine-like group due to delocalization of the piperidine nitrogen lone pair towards the middle heterocycle. These findings provide insights into the design of new anticonvulsant drugs with improved efficacy and reduced side effects (Georges et al., 1989).
Novel Efficient Synthetic Routes
Research has developed novel efficient synthetic routes to various derivatives, demonstrating the versatility of compounds structurally related to this compound in synthesizing a wide range of bioactive molecules. These studies contribute to the field of medicinal chemistry by providing new pathways for the synthesis of compounds with potential therapeutic applications (Ghozlan et al., 2007).
Safety and Hazards
The compound “1-(6-Chloropyridazin-3-yl)piperidin-4-ol” has several hazard statements: H302 - Harmful if swallowed, H315 - Causes skin irritation, H319 - Causes serious eye irritation, H335 - May cause respiratory irritation . The compound “1-(6-chloropyridazin-3-yl)piperidine-4-carboxylic acid” has similar hazard statements .
Propriétés
IUPAC Name |
1-(6-chloropyridazin-3-yl)piperidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4/c11-9-1-2-10(14-13-9)15-5-3-8(7-12)4-6-15/h1-2,8H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPLWFBRPVSPDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Benzyl-1,5-dimethyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1492073.png)


![4-(tert-butyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1492077.png)
![(3-Benzyl-3-azabicyclo[3.2.0]heptan-1-yl)methanamine](/img/structure/B1492078.png)


![5-Methyl-1-(trifluoromethyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1492084.png)
![5-Ethyl-1-(trifluoromethyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1492085.png)




